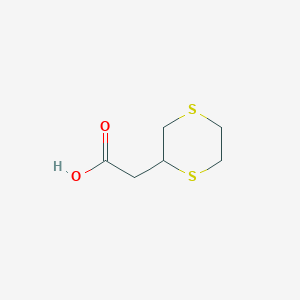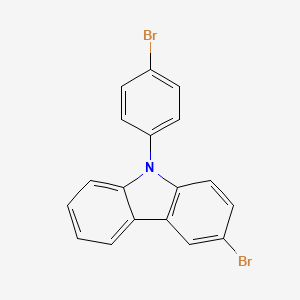
2-Bromo-1-fluoro-4-(methylsulfonyl)benzene
Vue d'ensemble
Description
“2-Bromo-1-fluoro-4-(methylsulfonyl)benzene” is a chemical compound with the molecular formula C7H6BrFO2S . It has a molecular weight of 253.09 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with bromo, fluoro, and methylsulfonyl groups . The InChI code for this compound is 1S/C7H6BrFO2S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4H,1H3 .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 253.09 . The compound’s density is approximately 1.7 g/cm3, and it has a boiling point of around 349.1°C .Applications De Recherche Scientifique
Solubility in Organic Solvents
The solubility of 1-fluoro-4-(methylsulfonyl)benzene, a related compound, has been studied in various organic solvents. It was found that solubilities in solvents like chloroform, acetone, ethyl acetate, toluene, and ethanol decrease in the mentioned order. This information is relevant for understanding the solubility behavior of similar compounds, including 2-Bromo-1-fluoro-4-(methylsulfonyl)benzene, in different solvents, which is important for their applications in chemical synthesis and analysis (Qian, Wang, & Chen, 2014).
Synthesis Applications
Practical syntheses of compounds closely related to this compound, such as 4-fluoro-2-(methylthio)benzylamine, have been reported. These methods involve regioselective introduction of methylthio moieties, showcasing the compound's versatility in chemical synthesis (Perlow et al., 2007).
Fluorophore Design
The compound 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, structurally similar to this compound, demonstrates its potential as a green fluorophore in imaging applications. This compound exhibits high fluorescence emission and photostability, making it an interesting candidate for applications in fluorescence-based imaging and display technologies (Beppu et al., 2015).
Multi-Coupling Reagent
3-Bromo-2-(tert-butylsulfonyl)-1-propene, a related compound, serves as a multi-coupling reagent in chemical synthesis. It reacts with various electrophiles to yield highly functionalized sulfones. This implies that this compound could also be used as a reagent in complex organic synthesis processes (Auvray, Knochel, & Normant, 1985).
Radiosynthesis Applications
Compounds like 1-[18F]fluoromethyl-4-methyl-benzene, synthesized from bromo analogues, show the potential of bromo- and fluoro-substituted benzene derivatives in radiosynthesis, hinting at possible applications of this compound in radiochemical synthesis and labeling (Namolingam et al., 2001).
Chemical Reactivity Studies
Studies on the reactivity of sulfur trioxide with halogenobenzenes provide insight into the reactivity of halogenated benzene derivatives. Such research is relevant for understanding the chemical behavior of this compound in various reactions (Cerfontain et al., 1994).
Safety and Hazards
This compound is classified as having acute toxicity, both oral and dermal, and it can cause skin irritation and serious eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding ingestion and inhalation, keeping away from open flames and hot surfaces, and using only non-sparking tools .
Propriétés
IUPAC Name |
2-bromo-1-fluoro-4-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCOOUAQCQKOJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701267177 | |
| Record name | 2-Bromo-1-fluoro-4-(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701267177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959961-65-0 | |
| Record name | 2-Bromo-1-fluoro-4-(methylsulfonyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959961-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-fluoro-4-(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701267177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-fluorophenyl methyl sulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol](/img/structure/B1375362.png)





![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-methylpropanoic acid](/img/structure/B1375370.png)



